ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex thiophene derivative featuring a cycloheptathiophene core fused with a seven-membered carbocycle. The molecule is substituted at the 2-position with a 4-(piperidin-1-ylsulfonyl)benzamido group and at the 3-position with an ethyl ester. This scaffold is synthesized via condensation reactions involving ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, as described in analogous procedures for related compounds . The piperidinylsulfonyl moiety introduces strong electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S2/c1-2-31-24(28)21-19-9-5-3-6-10-20(19)32-23(21)25-22(27)17-11-13-18(14-12-17)33(29,30)26-15-7-4-8-16-26/h11-14H,2-10,15-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHKUUILNLGFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties and mechanisms of action.
Structural Characteristics
The compound features a unique structure characterized by:
- Core Structure : A tetrahydro-cyclohepta[b]thiophene ring.
- Functional Groups : Includes a piperidinylsulfonyl group and a benzamido moiety.
These structural elements may significantly influence its pharmacological properties.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity . A notable study published in "Bioorganic & Medicinal Chemistry Letters" assessed its in vitro activity against various bacterial strains, revealing moderate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | Bioorganic & Medicinal Chemistry Letters |
| Streptococcus pneumoniae | Moderate | Bioorganic & Medicinal Chemistry Letters |
Further research is necessary to fully elucidate the mechanisms underlying these antimicrobial effects and to explore the compound's potential applications in treating infections.
While specific mechanisms of action for this compound remain poorly defined, it is suggested that the presence of the piperidinylsulfonyl group may enhance solubility and bioactivity, potentially allowing for better interaction with biological targets. The compound is hypothesized to inhibit certain biological pathways related to phosphate transport, indicating possible therapeutic applications in conditions like hyperphosphatemia .
Case Studies and Research Findings
A study focusing on similar compounds within the same chemical family has highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in substituents on the nitrogen atom or modifications to the thiophene core can lead to significant differences in pharmacodynamics and efficacy .
Comparative Analysis
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido) | Tetrahydro-cyclohepta[b]thiophene | Antimicrobial | Piperidinylsulfonyl group |
| Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido) | Thieno[2,3-c]pyridine core | Phosphate transporter inhibition | Different substituent on nitrogen atom |
This comparative analysis shows that while there are similarities among compounds, unique functional groups can lead to distinct biological activities.
Future Directions
Further investigation into the biological activity of this compound is warranted. Future research should focus on:
- In Vivo Studies : To confirm antimicrobial efficacy and safety profiles.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The piperidinylsulfonyl group in the target compound differs from phenylpiperazine (VIe) and benzylpiperidine (VIf) in electronic and steric properties.
- Yield and Synthesis: Compound 47 achieves 100% yield due to optimized purification (cyclohexane treatment), whereas VIe and VIf require longer reflux times (8–12 hours) in acetonitrile or ethanol, suggesting solvent-dependent reaction efficiency .
- Melting Points : VIe and VIf exhibit similar melting points (~155–160°C), indicating comparable crystallinity despite differing substituents .
Spectral and Analytical Data
- IR Spectroscopy : VIe and VIf show NH/amide stretches at ~3332–3394 cm⁻¹, consistent with secondary amide bonds. The target compound’s piperidinylsulfonyl group would likely exhibit S=O stretches near 1150–1350 cm⁻¹ .
- NMR Spectroscopy : Compound 47’s ¹H NMR reveals distinct aromatic proton shifts (δ 6.90–8.25 ppm) due to the methoxybenzamido group, whereas VIe’s phenylpiperazine moiety causes upfield shifts (δ 6.80–7.27 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
